molecular formula C26H28O5 B12818917 (2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal

(2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal

Cat. No.: B12818917
M. Wt: 420.5 g/mol
InChI Key: CPAWVYGBEPVUOZ-CYXNTTPDSA-N
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Description

(2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal is a complex organic compound with the molecular formula C26H28O5 It is characterized by the presence of three benzyloxy groups and a hydroxyl group attached to a pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like N,N-dimethylformamide (DMF) and reagents such as sodium hydride and benzyl bromide are commonly used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the aldehyde group would produce a primary alcohol.

Scientific Research Applications

(2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal involves its interaction with specific molecular targets. The benzyloxy groups can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl and aldehyde groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(2S,3R,4R)-5-hydroxy-2,3,4-tris(phenylmethoxy)pentanal

InChI

InChI=1S/C26H28O5/c27-16-24(29-18-21-10-4-1-5-11-21)26(31-20-23-14-8-3-9-15-23)25(17-28)30-19-22-12-6-2-7-13-22/h1-16,24-26,28H,17-20H2/t24-,25-,26+/m1/s1

InChI Key

CPAWVYGBEPVUOZ-CYXNTTPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H](CO)[C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(CO)C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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